![molecular formula C16H17N9O B2418415 6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine CAS No. 2199910-77-3](/img/structure/B2418415.png)
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine
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Overview
Description
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine, also known as MRS1477, is a selective antagonist of the P2Y14 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors and is involved in various physiological processes, including immune responses, inflammation, and cancer progression. MRS1477 has been extensively studied for its potential therapeutic applications in these areas.
Scientific Research Applications
Anticancer Applications
Compounds with a similar structure have shown potential in anticancer applications . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to exhibit anticancer activities .
Antimicrobial Applications
These compounds also have potential in antimicrobial applications . The antimicrobial activity could be attributed to the presence of the triazolo and thiadiazine moieties .
Analgesic and Anti-inflammatory Applications
The compounds have shown analgesic and anti-inflammatory activities . This could make them useful in the development of new pain relief and anti-inflammatory drugs .
Antioxidant Applications
The antioxidant activity of these compounds could make them useful in various applications, including the development of new drugs and dietary supplements .
Antiviral Applications
Compounds with a similar structure have shown potential in antiviral applications . This could make them useful in the development of new antiviral drugs .
Enzyme Inhibitors
These compounds have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This could make them useful in various medical and industrial applications .
Antitubercular Agents
The compounds have shown potential as antitubercular agents . This could make them useful in the development of new drugs for the treatment of tuberculosis .
Energetic Materials
Compounds with a similar structure have shown potential as energetic materials . Their good thermal stabilities and comparable detonation properties highlight their application potential as energetic materials .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as inhibitors for various enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been known to inhibit their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Inhibition of target enzymes by similar compounds has been associated with modulation of various biological processes .
properties
IUPAC Name |
6-methoxy-3-[1-(7H-purin-6-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O/c1-26-12-3-2-11-21-22-15(25(11)23-12)10-4-6-24(7-5-10)16-13-14(18-8-17-13)19-9-20-16/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSJGJRERAYRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC5=C4NC=N5)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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